molecular formula C7H14Cl2N4S B13514533 1-(1,3,4-Thiadiazol-2-yl)piperidin-4-amine dihydrochloride

1-(1,3,4-Thiadiazol-2-yl)piperidin-4-amine dihydrochloride

Cat. No.: B13514533
M. Wt: 257.18 g/mol
InChI Key: HDSRWNDGUJPZHH-UHFFFAOYSA-N
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Description

1-(1,3,4-Thiadiazol-2-yl)piperidin-4-amine dihydrochloride is a chemical compound known for its unique structure and properties. It is characterized by the presence of a thiadiazole ring attached to a piperidine moiety, which is further complexed with dihydrochloride.

Preparation Methods

The synthesis of 1-(1,3,4-Thiadiazol-2-yl)piperidin-4-amine dihydrochloride typically involves multiple steps, starting with the formation of the thiadiazole ring. This can be achieved through the cyclization of appropriate precursors under specific conditions. The piperidine moiety is then introduced through a series of reactions, including nucleophilic substitution and amination. The final step involves the formation of the dihydrochloride salt, which is achieved by treating the amine with hydrochloric acid .

Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .

Chemical Reactions Analysis

1-(1,3,4-Thiadiazol-2-yl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

1-(1,3,4-Thiadiazol-2-yl)piperidin-4-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the design of new drugs and therapeutic agents.

    Medicine: Research has shown that derivatives of this compound may have potential as pharmaceuticals, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 1-(1,3,4-Thiadiazol-2-yl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

1-(1,3,4-Thiadiazol-2-yl)piperidin-4-amine dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C7H14Cl2N4S

Molecular Weight

257.18 g/mol

IUPAC Name

1-(1,3,4-thiadiazol-2-yl)piperidin-4-amine;dihydrochloride

InChI

InChI=1S/C7H12N4S.2ClH/c8-6-1-3-11(4-2-6)7-10-9-5-12-7;;/h5-6H,1-4,8H2;2*1H

InChI Key

HDSRWNDGUJPZHH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)C2=NN=CS2.Cl.Cl

Origin of Product

United States

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